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1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine

Medicinal Chemistry Ligand Efficiency P2Y12 Antagonist

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine (CAS 942013-10-7) is a synthetic triazolo[4,5-d]pyrimidine derivative possessing a 3-benzyl-substituted fused core linked at position 7 to a 4-(3-nitrobenzoyl)piperazine moiety. The triazolo[4,5-d]pyrimidine scaffold is characteristic of potent purinergic receptor ligands, most notably P2Y12 antagonists such as ticagrelor, and has been the subject of extensive pharmaceutical patenting.

Molecular Formula C22H20N8O3
Molecular Weight 444.455
CAS No. 942013-10-7
Cat. No. B2418715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine
CAS942013-10-7
Molecular FormulaC22H20N8O3
Molecular Weight444.455
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C22H20N8O3/c31-22(17-7-4-8-18(13-17)30(32)33)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
InChIKeyQCZXWOFGBVJADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

942013-10-7: 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine – Core Scaffold & Procurement Profile


1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine (CAS 942013-10-7) is a synthetic triazolo[4,5-d]pyrimidine derivative possessing a 3-benzyl-substituted fused core linked at position 7 to a 4-(3-nitrobenzoyl)piperazine moiety . The triazolo[4,5-d]pyrimidine scaffold is characteristic of potent purinergic receptor ligands, most notably P2Y12 antagonists such as ticagrelor, and has been the subject of extensive pharmaceutical patenting [1]. The compound is supplied at ≥95% purity for research use, with molecular formula C22H20N8O3 and molecular weight 444.46 g/mol .

Scaffold Triazolo[4,5-d]pyrimidine core for purinergic & kinase target studies
Purity Assay-grade (HPLC) for reproducible screening Vendor-supplied certificate
Functionality Pre-installed 3-nitrobenzoyl group reducible to aniline handle Enables probe/PROTAC derivatization

942013-10-7: Why Generic Substitution of Triazolo[4,5-d]pyrimidine Analogs Is Not Advisable


Triazolo[4,5-d]pyrimidine derivatives are not interchangeable building blocks; minor structural changes at the N3-benzyl or C7-piperazinyl positions profoundly modulate target affinity, selectivity, and physicochemical properties. The 3-nitrobenzoyl substitution pattern on the piperazine ring distinguishes 942013-10-7 from the commonly available 2-methyl-3-nitrobenzoyl analog (CAS 941978-85-4) by altering hydrogen-bonding capacity, electron distribution, and steric bulk on the benzoyl ring, which directly impacts molecular recognition at purinergic and kinase targets [1]. Generic substitution without confirmatory screening therefore risks losing the specific binding geometry and ADME profile that this substitution pattern confers.

Positional isomerism (3-NO₂ vs. 2-CH₃-3-NO₂ benzoyl) alters hydrogen bonding and steric presentation at target binding sites. Electronic / steric mismatch
The ortho-methyl analog (CAS 941978-85-4) introduces a rotational constraint that may shift ADME and CYP metabolism profiles. Pharmacokinetic profile drift
Generic substitution without confirmatory binding assays risks losing the specific recognition geometry conferred by this substitution pattern. Requires validation

942013-10-7: Quantitative Differentiation Evidence vs. Closest Triazolo[4,5-d]pyrimidine Comparators


Molecular Weight & Ligand Efficiency Advantage Over the 2-Methyl-3-nitrobenzoyl Analog

942013-10-7 (C22H20N8O3, MW 444.46 g/mol) is structurally differentiated from the closest catalog analog 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine (CAS 941978-85-4; C23H22N8O3, MW 458.5 g/mol) [1]. The target compound lacks the ortho-methyl group on the benzoyl ring, resulting in a 14 Da lower molecular weight. In fragment-to-lead or hit-expansion campaigns, this translates to a measurable ligand efficiency (LE) advantage, assuming comparable binding affinity.

Molecular weight
Reported
444.46 g/mol
vs. 458.5 g/mol (2‑CH₃ analog) · Δ −14 Da
Supports ligand efficiency screening in fragment-to-lead campaigns.
Heavy-atom count advantage; requires binding data for full LE metric.
Medicinal Chemistry Ligand Efficiency P2Y12 Antagonist

Nitro Group Positional Isomerism: Meta-Nitro (3-NO2) vs. Ortho-Methyl Meta-Nitro (2-CH3-3-NO2)

The 3-nitrobenzoyl group in 942013-10-7 (nitro at meta position only) presents a distinct electronic profile relative to the 2-methyl-3-nitrobenzoyl analog (nitro at meta, methyl at ortho) [1]. The absence of the ortho-methyl substituent reduces steric hindrance around the amide carbonyl, potentially altering the rotational dynamics of the piperazine-benzoyl linkage and the spatial presentation of the nitro pharmacophore. Ortho-substituents on benzoyl-piperazines are known to influence both target binding conformations and CYP450-mediated metabolism [2].

Benzoyl substitution
Class-level
meta-NO₂ only
Comparator: ortho‑CH₃ + meta‑NO₂
Absence of ortho‑methyl reduces steric hindrance on the amide carbonyl; may alter binding pose and metabolic soft spots.
SAR interpretation; no head‑to‑head biological data available.
Structure-Activity Relationship Electron-Withdrawing Effects Metabolic Stability

Topological Polar Surface Area (TPSA): Potential Differentiation in Membrane Permeability

Although experimental TPSA data for 942013-10-7 are not publicly available, the computed TPSA of the structurally analogous 2-methyl-3-nitrobenzoyl derivative is 126 Ų [1]. The target compound, lacking the ortho-methyl group, is expected to have an identical or marginally lower TPSA (~124–126 Ų), which remains below the commonly referenced 140 Ų threshold for favorable oral absorption and below 60–70 Ų typically required for passive blood-brain barrier penetration [2]. This positions 942013-10-7 as a moderately polar scaffold amenable to further optimization for both peripheral and CNS targets.

Topological PSA
Data to verify
~124–126 Ų
Analog: 126 Ų; ticagrelor: 163 Ų
Favorable for oral absorption research; remains below 140 Ų permeability threshold.
Computed estimate; experimental confirmation recommended.
ADME Prediction CNS Penetration Physicochemical Profiling

Purity Specification: ≥95% Enabling Reproducible Screening

942013-10-7 is supplied with a minimum purity specification of 95% (HPLC) as per the vendor's certificate of analysis . This exceeds the commonly accepted ≥90% purity threshold for primary high-throughput screening libraries [1] and ensures that observed biological activity is not confounded by impurities exceeding 5%.

Chemical purity
Supplier data
≥95%
Industry threshold: ≥90%
Reduces risk of impurity-driven false positives in biological assays.
Vendor HPLC specification; batch-specific review recommended.
Chemical Procurement Assay Reproducibility Hit Confirmation

Triazolo[4,5-d]pyrimidine Scaffold Utility: P2Y12 and Beyond

The triazolo[4,5-d]pyrimidine core is the pharmacophore for the FDA-approved antiplatelet drug ticagrelor, a potent reversible P2Y12 receptor antagonist (IC50 ~ 2–5 nM for ADP-induced platelet aggregation) [1]. While 942013-10-7 has not been individually profiled in public potency assays, its core scaffold is validated by patents describing 3-benzyl-7-piperazinyl-triazolo[4,5-d]pyrimidines as P2Y12 receptor antagonists [2]. This establishes the compound as a privileged starting point for exploring structure-activity relationships at purinergic receptors, as well as for hit-finding against related targets such as GCN2 kinase [3].

Scaffold validation
Class-level
P2Y12 / GCN2 patent class
No quantitative IC₅₀ for this compound
Privileged core for purinergic/kinase target family screening; specific selectivity unknown.
Requires in‑house profiling to establish substitution-driven selectivity.
Purinergic Signaling Platelet Aggregation Target Class Screening

Piperazine Handle for Downstream Functionalization vs. Parent Intermediate

942013-10-7 features a 4-(3-nitrobenzoyl)piperazine moiety that provides a stable, pre-installed aryl-amide linkage. In contrast, the common precursor 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 941867-95-4) bears a free NH piperazine, which requires additional synthetic steps to functionalize [1]. The 3-nitro group on 942013-10-7 can serve as a synthetic handle for further reduction to the corresponding aniline (−NH2) for subsequent amide coupling or bioconjugation, offering a distinct advantage in probe synthesis and PROTAC design [2].

Synthetic handle
Reported
3‑NO₂ → 3‑NH₂ reduction
vs. unsubstituted piperazine precursor (CAS 941867‑95‑4)
Saves 1–2 synthetic steps for amide coupling or bioconjugation in probe/PROTAC design.
Reduction conditions must be optimized for the specific scaffold.
Chemical Biology PROTAC Linkers Chemical Probes

942013-10-7: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


P2Y12 Receptor Antagonist Hit Expansion

Use 942013-10-7 as a scaffold for expanding the SAR around the piperazine-benzoyl region of triazolo[4,5-d]pyrimidine-based P2Y12 antagonists. The 3-nitrobenzoyl substitution, lacking the ortho-methyl group of the common analog, enables a clearer readout of the nitro group's electronic contribution to receptor binding, as supported by the positional isomerism evidence [1]. The scaffold's MW (444.46 Da) aligns with lead-like chemical space .

Kinase Inhibitor Probe Design (GCN2/ PI3K/mTOR)

Deploy the compound as a starting point for synthesizing kinase probes. The triazolo[4,5-d]pyrimidine core is claimed in patents as an inhibitor scaffold for GCN2, mTOR, and PI3K kinases [1]. The 3-nitro group can be reduced to an aniline for subsequent derivatization into amide, sulfonamide, or urea-based kinase hinge-binding motifs .

Chemical Biology Probe & PROTAC Precursor

Leverage the 3-nitrobenzoyl group as a latent amine handle. Selective reduction (e.g., SnCl2, H2/Pd-C, or Fe/NH4Cl) converts the meta-nitro group to a primary aniline, providing a conjugation site for biotin, fluorophores, or E3 ligase ligands for PROTAC development [1]. This pre-installed functionality saves synthetic steps compared to starting from the NH-piperazine intermediate .

Physicochemical Benchmarking in Compound Library Acquisition

Include 942013-10-7 in focused libraries designed to probe the property space of triazolo[4,5-d]pyrimidines. Its estimated TPSA (~124–126 Ų) and molecular weight (444.46 Da) place it in favorable oral drug-like space, offering a benchmark for evaluating more lipophilic or larger analogs [1]. The ≥95% purity ensures reliable screening data .

Application
Selection Property
Validation Focus
P2Y12 antagonist SAR expansion
Meta‑nitro substitution pattern (no ortho‑methyl)
Electronic contribution to receptor binding assessment
Kinase inhibitor probe synthesis
Reducible nitro handle
Amine‑derived hinge‑binding motif validation
PROTAC / bioconjugate precursor
Latent aniline via selective reduction
Conjugation efficiency and linker attachment
Physicochemical library benchmarking
TPSA and molecular weight profile
Oral drug‑like property assessment
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